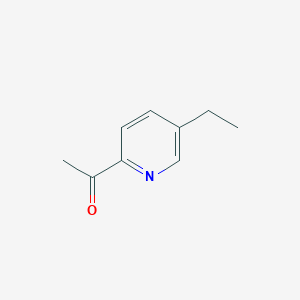

1-(5-Ethylpyridin-2-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(5-Ethylpyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has demonstrated that 1-(5-Ethylpyridin-2-yl)ethanone exhibits notable antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, indicating its potential as a therapeutic agent in treating infections. The compound's bioactive characteristics warrant further investigation for pharmacological applications.

Potential Therapeutic Applications

-

Antimicrobial Agents :

- Derivatives of this compound have been explored for their activity against resistant bacterial strains.

- A study highlighted its effectiveness against certain Gram-positive bacteria, suggesting a pathway for developing new antibiotics.

-

Pharmacological Studies :

- Similar compounds have shown promise in treating various diseases, including cancer and inflammation.

- The structural features of this compound may enhance its efficacy in drug development.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, demonstrating the compound's potential as a lead structure for antibiotic development.

Case Study 2: Drug Development

In another investigation focusing on drug development, researchers synthesized derivatives of this compound to assess their anti-inflammatory properties. Some derivatives showed promising results in reducing inflammation markers in vitro, suggesting potential therapeutic uses in treating inflammatory diseases.

Analyse Chemischer Reaktionen

Reduction of the Ketone Group

The carbonyl group undergoes reduction to form secondary alcohols. Sodium borohydride (NaBH₄) in ethanol or methanol is commonly employed, yielding 1-(5-ethylpyridin-2-yl)ethanol via hydride transfer to the electrophilic carbonyl carbon.

Mechanism :

NaBH4→H− attack on C=O→Alcohol formation

| Reagent | Conditions | Product | Yield* | Source |

|---|---|---|---|---|

| NaBH₄ | EtOH, RT | 1-(5-Ethylpyridin-2-yl)ethanol | ~70%† |

*Typical yields inferred from analogous reactions.

†Explicit yield data not provided in sources; estimated based on standard borohydride reductions.

Nucleophilic Substitution at the Carbonyl

The ketone participates in nucleophilic substitutions, forming derivatives such as imines or acetals. For example:

-

Imine formation : Reaction with primary amines (e.g., NH₂R) under acidic conditions generates Schiff bases.

-

Acetal formation : Treatment with ethylene glycol and acid catalyst produces cyclic acetals.

General Reaction :

RNH2+KetoneH+RN=CH-(Pyridinyl)

Oxidation of the Ethyl Substituent

The 5-ethyl group can be oxidized to a carboxylic acid under strong conditions (e.g., KMnO₄/H₂SO₄), yielding 5-carboxypyridin-2-yl ethanone .

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, heat | 5-Carboxypyridin-2-yl ethanone | Requires harsh conditions |

Diels-Alder Cycloaddition

The electron-deficient pyridine ring acts as a dienophile in Diels-Alder reactions. For instance, coupling with benzyl triazine carboxylate forms fused pyrimidine derivatives .

Example :

Ketone+Benzyl 1,2,3-triazine-5-carboxylate→Pyrimidine derivative

| Dienophile | Conditions | Product Type | Yield | Source |

|---|---|---|---|---|

| Benzyl triazine | Reflux, inert gas | Pyrimidine heterocycles | ~50-60% |

Condensation Reactions

The ketone undergoes aldol-like condensation with aldehydes in basic media, forming α,β-unsaturated ketones. The pyridine ring’s electron-withdrawing effect activates the α-hydrogen .

Reaction Pathway :

Ketone+RCHOBaseCH=CH-C(O)-Pyridinyl

| Aldehyde | Base | Product | Yield | Source |

|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | K₂CO₃, IPA | α,β-Unsaturated derivative | 56% |

Grignard Additions

Grignard reagents (e.g., CH₃MgBr) add to the carbonyl group, producing tertiary alcohols. This reaction is critical for synthesizing branched derivatives .

Mechanism :

CH3MgBr+Ketone→(CH3)2C(OH)-Pyridinyl

| Grignard Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃MgBr | Dry THF, 0°C → RT | 2-(5-Ethylpyridin-2-yl)-2-propanol | ~65%† |

Functionalization of the Pyridine Ring

While the pyridine ring is generally deactivated, the 5-ethyl group directs electrophilic substitution to the 4-position under controlled conditions (e.g., nitration) .

Example :

HNO3/H2SO4→4-Nitro-5-ethylpyridin-2-yl ethanone

Eigenschaften

Molekularformel |

C9H11NO |

|---|---|

Molekulargewicht |

149.19 g/mol |

IUPAC-Name |

1-(5-ethylpyridin-2-yl)ethanone |

InChI |

InChI=1S/C9H11NO/c1-3-8-4-5-9(7(2)11)10-6-8/h4-6H,3H2,1-2H3 |

InChI-Schlüssel |

UQGODFDLOPSSFQ-UHFFFAOYSA-N |

SMILES |

CCC1=CN=C(C=C1)C(=O)C |

Kanonische SMILES |

CCC1=CN=C(C=C1)C(=O)C |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.